rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans
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Overview
Description
rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring substituted with an amino group and a benzyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amino Group Addition: The amino group is added through reductive amination or other suitable methods.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and benzyl groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for neurological disorders.
Industry: It is utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, cis
- rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]ethanol
- rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]propanol
Uniqueness
rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trans configuration may result in different reactivity and interaction profiles compared to its cis counterpart or other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1821774-60-0 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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